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Compound of Interest

Compound Name:
2-(4-methoxyphenyl)-1H-

benzimidazole

Cat. No.: B1347242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(4-methoxyphenyl)-1H-benzimidazole, a molecule of interest in medicinal

chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of

such spectra.

Spectroscopic Data
The structural characterization of 2-(4-methoxyphenyl)-1H-benzimidazole is supported by the

following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-(4-methoxyphenyl)-1H-benzimidazole.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.76 s 1H N-H (benzimidazole)

8.13 d, J = 3.0 Hz 2H
H-2', H-6'

(methoxyphenyl)

7.56 s 2H
H-4, H-7

(benzimidazole)

7.18
dd, J₁=5.4 Hz, J₂=3.0

Hz
2H

H-5, H-6

(benzimidazole)

7.13 d, J = 2.4 Hz 2H
H-3', H-5'

(methoxyphenyl)

3.85 s 3H -OCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-(4-methoxyphenyl)-1H-benzimidazole.

Chemical Shift (δ) ppm Assignment

161.07 C-4' (methoxyphenyl)

151.82 C-2 (benzimidazole)

128.48 C-2', C-6' (methoxyphenyl)

123.18 C-1' (methoxyphenyl)

122.21 C-5, C-6 (benzimidazole)

114.83 C-3', C-5' (methoxyphenyl)

55.79 -OCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 150 MHz[1]

Infrared (IR) Spectroscopy
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Table 3: FT-IR Spectroscopic Data of 2-(4-methoxyphenyl)-1H-benzimidazole.

Wavenumber (cm⁻¹) Assignment

3439 N-H stretching

2965 C-H stretching (CH₃)

1613 C=N stretching

1244 C-O stretching (asymmetric)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 2-(4-methoxyphenyl)-1H-
benzimidazole.

Ionization Mode Calculated m/z Found m/z Molecular Formula

ESI 225.1022 225.1021 [C₁₄H₁₃N₂O + H]⁺

[1]

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of 2-(4-methoxyphenyl)-1H-benzimidazole was dissolved

in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred

to a 5 mm NMR tube.

¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer. For the ¹H NMR

spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio,

typically with a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a proton-decoupled
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pulse sequence was used, and a larger number of scans were accumulated due to the lower

natural abundance of the ¹³C isotope. The chemical shifts were referenced to the residual

solvent peak of DMSO-d₆.

Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using the KBr pellet method. A small amount of the solid

sample (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.

The spectrum was recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr pellet was recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
High-resolution mass spectrometry was performed using an Electrospray Ionization (ESI)

source. A dilute solution of the sample was prepared in a suitable solvent such as methanol or

acetonitrile. This solution was then introduced into the mass spectrometer. The data was

acquired in the positive ion mode, and the mass-to-charge ratio (m/z) of the protonated

molecule [M+H]⁺ was determined with high accuracy.

Workflow Visualization
The general workflow for the spectroscopic analysis of an organic compound like 2-(4-
methoxyphenyl)-1H-benzimidazole is depicted below.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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